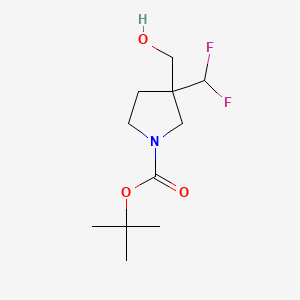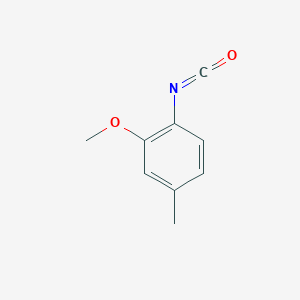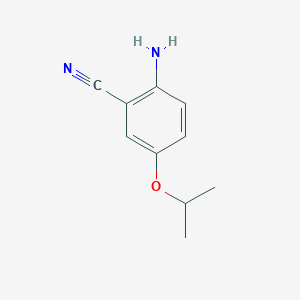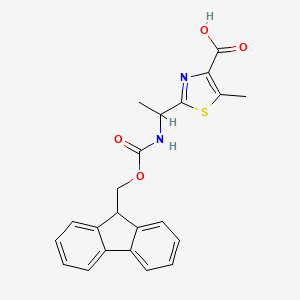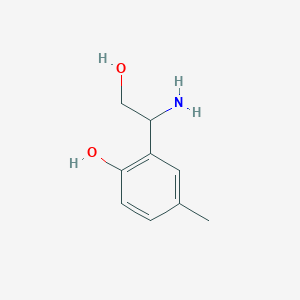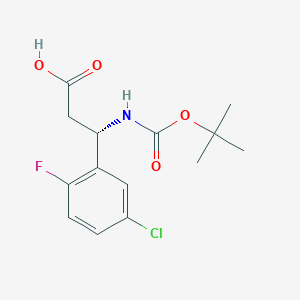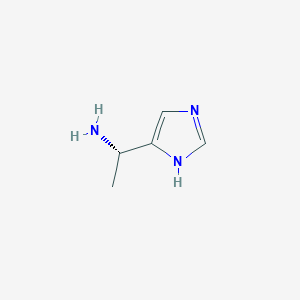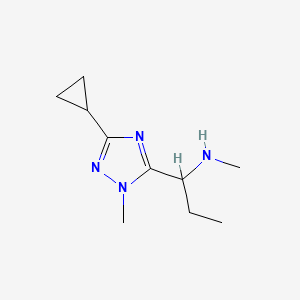
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
科学研究应用
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, while the methyl group can influence its pharmacokinetic properties.
相似化合物的比较
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can be compared with other triazole derivatives, such as:
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine: This compound has a similar structure but differs in the position of the methyl group.
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound contains an acetic acid group instead of an amine group, leading to different chemical properties and applications.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-4-8(11-2)10-12-9(7-5-6-7)13-14(10)3/h7-8,11H,4-6H2,1-3H3 |
InChI 键 |
NIQJCWOUIXUFMU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC(=NN1C)C2CC2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


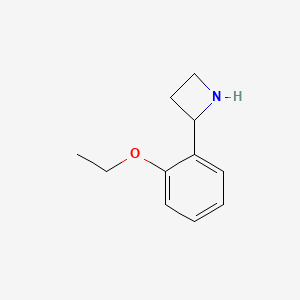
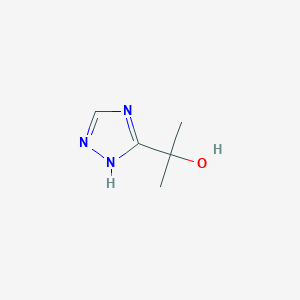

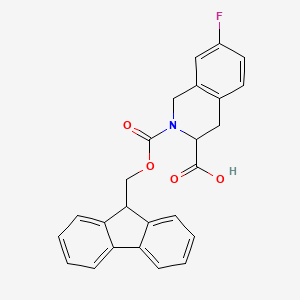
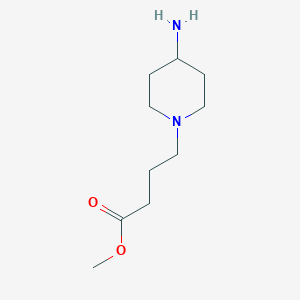
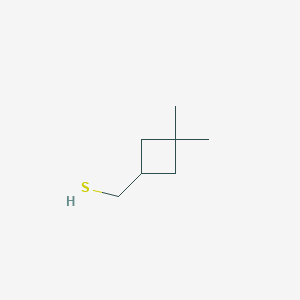
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
